Specific Scientific Field: This application falls under the field of Oncology, specifically Lung Cancer Research .
Summary of the Application: WZ4002 is a third-generation EGFR inhibitor used in the treatment of EGFR-mutant lung adenocarcinomas . It has been found to overcome anoikis resistance more efficiently than Src inhibitors .
Methods of Application: The research focused on two EGFR-mutant lung adenocarcinoma cell lines, HCC827 (E746-A750 deletion) and H1975 (L858R þ T790M), in suspension to elucidate whether suspended lung adenocarcinoma cells are eradicated by long-term treatment with Src tyrosine kinase inhibitors (TKIs) .
Results or Outcomes: The phosphorylated EGFR of Src TKI-resistant H1975 cells, as well as HCC827 cells, was completely suppressed by WZ4002. Consequently, both the suspended cell lines were almost completely eradicated within 144 hours, with the combined therapy of WZ4002, ABT-263, and TSA .
Specific Scientific Field: This application is in the field of Pharmacology, specifically Drug Resistance Research .
Summary of the Application: WZ4002 has been evaluated for its sensitivity in models harboring drug-resistant EGFR mutations .
Methods of Application: The research identified three major drug resistance mutations. The sensitivity of WZ4002 was evaluated against these mutations .
Results or Outcomes: It was found that EGFR L718Q, L844V, and C797S cause resistance to both WZ4002 and CO-1686 while, in contrast, only EGFR C797S leads to AZD9291 resistance .
Specific Scientific Field: This application is in the field of Cell Biology, specifically in studying Anoikis Resistance .
Summary of the Application: WZ4002, a third-generation EGFR inhibitor, can overcome anoikis resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors .
Methods of Application: The research focused on two EGFR-mutant lung adenocarcinoma cell lines, HCC827 and H1975, in suspension to elucidate whether suspended lung adenocarcinoma cells are eradicated by long-term treatment with Src tyrosine kinase inhibitors (TKIs) .
Specific Scientific Field: This application is in the field of Pharmacology, specifically in Combination Therapies .
Summary of the Application: WZ4002 has been used in combination with other drugs like ABT-263 and TSA to treat EGFR-mutant lung adenocarcinomas .
Methods of Application: The research involved treating suspended EGFR-mutant lung adenocarcinoma cells with a combination of WZ4002, ABT-263, and TSA .
Results or Outcomes: The combined therapy of WZ4002, ABT-263, and TSA almost completely eradicated the suspended cell lines within 144 hours .
Specific Scientific Field: This application is in the field of Pharmacology, specifically in understanding Drug Resistance Mechanisms .
Summary of the Application: WZ4002 has been used to understand the mechanisms of drug resistance in EGFR-mutant lung cancer .
Methods of Application: The research involved establishing five WZ4002-resistant cells, derived from cells harboring both EGFR and T790M mutations by long-term exposure to increasing doses of WZ4002 .
Results or Outcomes: Compared with the parental cells, all resistant cells showed 10–100-folds higher resistance to WZ4002, as well as cross-resistance to other mutant-selective inhibitors .
Specific Scientific Field: This application is in the field of Oncology, specifically in Combination Therapies for EGFR-Mutant Lung Cancer .
WZ4002 is a third-generation inhibitor targeting the epidermal growth factor receptor, specifically designed to address mutations associated with drug resistance in cancer treatment. Its primary application is against the T790M mutation of the epidermal growth factor receptor, which is often implicated in non-small cell lung cancer. The compound exhibits a unique structure characterized by an anilinopyrimidine core, which allows for selective binding to the mutant form of the receptor while minimizing interaction with wild-type epidermal growth factor receptor and other kinases .
WZ4002 functions primarily through covalent interactions with specific amino acid residues in the target enzyme. Notably, it forms a bidentate hydrogen bond with methionine 793 and establishes a covalent bond with cysteine 797 of the epidermal growth factor receptor. This binding mechanism enhances its selectivity and potency against the T790M mutant, making it more effective than earlier generation inhibitors . The compound's reactive acrylamide moiety plays a crucial role in this interaction, facilitating the formation of stable complexes that inhibit kinase activity .
The biological activity of WZ4002 has been extensively studied, demonstrating its ability to effectively inhibit phosphorylation of downstream signaling pathways associated with cell proliferation and survival, such as AKT and ERK1/2. Preclinical studies have shown that treatment with WZ4002 leads to significant reductions in tumor cell viability and increases in apoptosis markers in cells harboring the T790M mutation . Additionally, pharmacokinetic studies indicate that WZ4002 has a half-life of approximately 2.5 hours and an oral bioavailability of 24%, supporting its potential for clinical use .
The synthesis of WZ4002 involves several key steps that focus on constructing its unique anilinopyrimidine framework. Initial steps typically include the formation of the pyrimidine core followed by the introduction of various substituents that enhance selectivity and potency against specific mutant forms of epidermal growth factor receptor. Variations in synthesis have led to numerous analogues, each designed to optimize binding affinity and reduce off-target effects .
Interaction studies have revealed that mutations in the epidermal growth factor receptor can significantly influence the binding affinity of WZ4002. For instance, mutations such as L718Q and L844V have been shown to confer resistance to WZ4002 while maintaining sensitivity to other irreversible inhibitors like afatinib . These findings underscore the importance of understanding specific mutation profiles when considering WZ4002 as a therapeutic option.
WZ4002 shares structural similarities with several other compounds designed to inhibit epidermal growth factor receptor activity. Below is a comparison highlighting its uniqueness:
Compound Name | Target Mutation | Mechanism of Action | Unique Features |
---|---|---|---|
WZ4002 | T790M | Covalent binding to cysteine residues | Selective for T790M; minimal activity on wild-type |
Afatinib | Various mutations | Irreversible binding | Broad-spectrum activity; less selective |
Erlotinib | Various mutations | Competitive inhibition | First-generation inhibitor; less effective on T790M |
Osimertinib | T790M | Irreversible binding | Designed for T790M; similar but distinct structure compared to WZ4002 |
WZ8040 | L858R/T790M | Covalent binding | Analogous structure; slightly different target profile |
WZ4002's selectivity for the T790M mutant sets it apart from other compounds, particularly first-generation inhibitors that lack efficacy against this resistant form. This specificity enhances its potential as a targeted therapeutic agent in oncology .